![molecular formula C13H22BrNO3 B3267986 Tert-butyl 4-(3-bromo-2-oxopropyl)piperidine-1-carboxylate CAS No. 473795-43-6](/img/structure/B3267986.png)
Tert-butyl 4-(3-bromo-2-oxopropyl)piperidine-1-carboxylate
Overview
Description
Tert-butyl 4-(3-bromo-2-oxopropyl)piperidine-1-carboxylate is a chemical compound with the molecular formula C13H22BrNO3 . It is a solid substance and has a molecular weight of 320.223 Da .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H16BrNO3/c1-10(2,3)15-9(14)12-5-4-8(13)7(11)6-12/h7H,4-6H2,1-3H3 . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 320.223 Da .Scientific Research Applications
- Niraparib , an oral PARP inhibitor, has shown efficacy in BRCA-1 and -2 mutant tumors. Tert-butyl 4-(3-bromo-2-oxopropyl)piperidine-1-carboxylate serves as an intermediate in the synthesis of Niraparib .
- The compound’s structural features make it valuable for designing novel anticancer agents. Researchers investigate its potential as a building block for targeted therapies .
Poly (ADP-ribose) Polymerase (PARP) Inhibition
Oncology Research
Mechanism of Action
While the mechanism of action for this specific compound isn’t available, similar compounds have been used as intermediates in the synthesis of pharmaceuticals . For example, tert-butyl (S)-3-(4-bromophenyl)piperidine-1-carboxylate is an intermediate of Niraparib, a poly (ADP-ribose) polymerase (PARP) inhibitor used in cancer treatment .
Safety and Hazards
The compound is classified as dangerous, with hazard statements H302 and H314 . This means it is harmful if swallowed and causes severe skin burns and eye damage. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
tert-butyl 4-(3-bromo-2-oxopropyl)piperidine-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22BrNO3/c1-13(2,3)18-12(17)15-6-4-10(5-7-15)8-11(16)9-14/h10H,4-9H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYDJXFFRMCPJRH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CC(=O)CBr | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22BrNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-(3-bromo-2-oxopropyl)piperidine-1-carboxylate |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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